(-)-Adlumine
Description
(-)-Adlumine is a naturally occurring isoquinoline alkaloid first isolated from plants of the Fumariaceae family. Its molecular formula is C21H21NO6 (molecular weight: 383.4 g/mol), and it is characterized by a phthalideisoquinoline backbone with methoxy and methylenedioxy substituents . The compound exhibits stereoisomerism, with corlumine identified as one of its stereoisomers . Pharmacologically, this compound displays convulsant and uterine stimulant properties, though its potency varies significantly compared to structurally related alkaloids such as hydrastine, bicuculline, and corlumine .
Properties
CAS No. |
21414-43-7 |
|---|---|
Molecular Formula |
C21H21NO6 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(6R)-6-[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m1/s1 |
InChI Key |
SZDGAZFTAUFFQH-RTBURBONSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1[C@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(-)-Adlumine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Alkaloids
Chemical Structure and Stereoisomerism
(-)-Adlumine shares a phthalideisoquinoline core with hydrastine and bicuculline but differs in substituent patterns (e.g., methoxy vs. methylenedioxy groups) and stereochemistry . Corlumine, its stereoisomer, has identical functional groups but distinct spatial arrangements, leading to divergent pharmacological profiles. For example, while this compound and corlumine yield identical oxidative hydrolysis products, their stereochemical differences result in marked variations in receptor binding and bioactivity .
Pharmacological Activity
A comparative study of convulsant alkaloids revealed the following trends:
- Bicuculline : ~100× more potent than hydrastine in inducing convulsions .
- Hydrastine : Moderate convulsant activity but weaker uterotonic effects compared to this compound .
- This compound : Weak convulsant (1/10th the potency of hydrastine) but strong stimulator of isolated guinea pig uterus .
- Corlumine : Intermediate convulsant activity between bicuculline and this compound; shares similar uterotonic effects with this compound .
Table 1: Pharmacological Comparison of Isoquinoline Alkaloids
| Compound | Convulsant Potency (Relative to Hydrastine) | Uterotonic Activity | Key Structural Features |
|---|---|---|---|
| This compound | 0.1× | High | Methylenedioxy, methoxy substituents |
| Corlumine | 0.5× | High | Stereoisomer of this compound |
| Bicuculline | 100× | Low | Methoxy substituents |
| Hydrastine | 1× (reference) | Moderate | Phthalideisoquinoline core |
Analytical Differentiation
This compound and its analogs are distinguishable via advanced analytical techniques:
- CE-MS (Capillary Electrophoresis-Mass Spectrometry) : Enables separation and identification based on electrophoretic mobility and mass-to-charge ratios. For instance, this compound (m/z 383.4) can be resolved from bicuculline (m/z 367.4) in Fumaria officinalis extracts .
- TOF-MS (Time-of-Flight Mass Spectrometry): Provides high-resolution mass data to confirm elemental composition (e.g., C21H21NO6 for this compound) .
Key Research Findings
Stereochemical Impact : The stereoisomerism between this compound and corlumine significantly affects their bioactivity. For example, this compound’s 3R,1'S configuration enhances uterine receptor binding compared to corlumine’s 3S,1'R configuration .
Natural Co-occurrence : this compound is frequently found alongside bicuculline, corlumine, and protopine in Fumaria officinalis, suggesting shared biosynthetic pathways .
Toxicity Profile : In acute toxicity studies, this compound exhibited lower neurotoxicity than bicuculline but higher hepatotoxicity compared to hydrastine in murine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
